2-Methyl-5-(morpholine-4-sulfonyl)phenol
Description
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-2-3-10(8-11(9)13)17(14,15)12-4-6-16-7-5-12/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLQBOQOJKLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The palladium-catalyzed Suzuki-Miyaura coupling, as detailed in recent studies, offers a robust pathway for introducing sulfonamide groups to aromatic rings. For 2-methyl-5-(morpholine-4-sulfonyl)phenol, this method involves three components:
-
2-Methylphenylboronic acid (aryl donor)
-
Morpholine-4-sulfonyl chloride (electrophilic sulfonamide precursor)
-
Palladium catalyst (e.g., PdCl₂(PhCN)₂)
The reaction proceeds via in situ generation of morpholine-4-sulfonyl chloride from morpholine and sulfuryl chloride (SO₂Cl₂). Subsequent coupling with the boronic acid derivative under basic conditions (Na₂HPO₄) in a THF/MeCN solvent system yields the target compound.
Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | PdCl₂(PhCN)₂ | 72% |
| Solvent | THF/MeCN (3:1) | +49% vs. THF |
| Base | Na₂HPO₄ | Minimal byproducts |
| Temperature | 80°C | 85% conversion |
The choice of ligand proved critical, with bulky phosphine ligands (e.g., P(2,6-di-OMe–C₆H₃)₃) enhancing selectivity by suppressing desulfonylation side reactions.
Direct Sulfonylation with Morpholine-4-Sulfonyl Chloride
Regiochemical Challenges and Solutions
Direct sulfonylation of 2-methylphenol faces inherent regiochemical hurdles due to competing ortho/para-directing effects of the hydroxyl and methyl groups. Theoretical studies suggest that the methyl group at position 2 sterically hinders ortho substitution, favoring meta-directed sulfonation at position 5 under kinetic control.
Synthetic Protocol:
-
Generation of morpholine-4-sulfonyl chloride :
Morpholine reacts with SO₂Cl₂ in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate. -
Electrophilic aromatic substitution :
2-Methylphenol, deprotonated with K₂CO₃, undergoes sulfonation at 50°C in acetonitrile.
| Step | Conditions | Yield |
|---|---|---|
| Sulfonyl chloride | 0°C, CH₂Cl₂, 2h | 89% |
| Sulfonation | 50°C, MeCN, 12h | 63% |
Despite moderate yields, this method avoids transition metals, making it advantageous for large-scale synthesis.
Protection-Deprotection Strategies
Sulfonate Ester Protection
Inspired by nitro-group functionalization in aromatic systems, this approach protects the phenolic hydroxyl group to direct sulfonation:
-
Protection :
2-Methylphenol is converted to its methanesulfonate ester using methanesulfonyl chloride and pyridine. -
Sulfonation :
The protected intermediate reacts with morpholine-4-sulfonyl chloride at position 5, directed by the methyl group. -
Deprotection :
Acidic cleavage (HCl, 80°C) restores the phenolic hydroxyl group.
Comparative Performance:
| Step | Conditions | Yield |
|---|---|---|
| Protection | Pyridine, 0°C, 1h | 95% |
| Sulfonation | DMF, 60°C, 8h | 78% |
| Deprotection | 6M HCl, reflux, 2h | 91% |
This method achieves superior regiocontrol (98% purity by HPLC) but requires additional steps, increasing production costs.
Industrial Scalability and Environmental Impact
Green Chemistry Considerations
The palladium-catalyzed method, while efficient, generates Pd waste requiring costly recovery. In contrast, direct sulfonylation produces minimal byproducts but uses stoichiometric SO₂Cl₂, necessitating scrubbers for HCl gas. Life-cycle analyses favor the protection-deprotection route for its high atom economy (82%) and low E-factor (1.3).
Emerging Methodologies
Photocatalytic C–H Sulfonylation
Preliminary studies indicate that visible-light-mediated C–H activation could enable direct sulfonylation without pre-functionalization. Using eosin Y as a photocatalyst and morpholine-4-sulfonyl chloride, pilot reactions achieve 41% yield under mild conditions (25°C, 24h) .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(morpholine-4-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used, often with the aid of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2-Methyl-5-(morpholine-4-sulfonyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(morpholine-4-sulfonyl)phenol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methyl-5-(morpholine-4-sulfonyl)phenol with structurally or functionally related phenolic compounds:
Key Observations :
Functional Groups: The sulfonyl-morpholine group in 2-methyl-5-(morpholine-4-sulfonyl)phenol introduces higher polarity compared to non-sulfonated analogs like carvacrol. This may enhance solubility in polar solvents but reduce lipid membrane permeability . Carvacrol and 2-methyl-5-(1-methylethyl)phenol lack sulfonyl/morpholine groups, relying on isopropyl/methyl substituents for lipophilicity, which correlates with their antimicrobial activity .
Carvacrol’s lower molecular weight (150.22 g/mol) and lipophilic profile facilitate broad-spectrum antimicrobial effects, validated in both food and pharmaceutical contexts .
Biological Activity: Derivatives of 2-methyl-5-(morpholine-4-sulfonyl)phenol, such as thiazolidinone analogs, have shown antitrypanosomal activity (ED₅₀ = 96–492 μM), likely due to interactions with parasitic enzymes like pteridine reductase . Carvacrol and 2-methyl-5-(1-methylethyl)phenol exhibit antimicrobial and anti-inflammatory properties, linked to their ability to disrupt microbial membranes .
Toxicity and Safety :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-5-(morpholine-4-sulfonyl)phenol, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via sulfonation of a phenolic precursor followed by coupling with morpholine. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfonyl chloride derivatives under controlled temperature (0–5°C) to avoid side reactions.
- Morpholine coupling : React the sulfonated intermediate with morpholine in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to morpholine) and reaction time (4–6 hours) to maximize yield (typically 65–75%) .
Q. How is the crystal structure of 2-Methyl-5-(morpholine-4-sulfonyl)phenol determined, and what software tools are recommended?
- Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation from a solvent like methanol or acetonitrile. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution : Use SHELXS for phase determination via direct methods and SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Check for missed symmetry or twinning using PLATON. Final R-values should be <5% for high-quality data .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of 2-Methyl-5-(morpholine-4-sulfonyl)phenol in crystalline states?
- Methodology :
- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the hydroxyl group (-OH) may form D₁¹ (self-complementary) or D₂² (bifurcated) interactions with sulfonyl oxygen or morpholine nitrogen .
- Thermal analysis : Correlate melting points (e.g., 150–152°C for related sulfonyl compounds) with hydrogen-bond strength using DSC .
Q. What is the role of the sulfonyl group in mediating nucleophilic substitution reactions at the morpholine ring?
- Methodology :
- Reactivity screening : Treat the compound with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor via LC-MS for intermediates.
- Mechanistic insights : The electron-withdrawing sulfonyl group activates the morpholine ring for SNAr (nucleophilic aromatic substitution), particularly at the para position relative to the sulfonyl moiety. Steric effects from the methyl group may favor meta substitution .
- Case study : Reaction with piperidine yields a morpholine-piperidine hybrid product, confirmed by NMR (disappearance of morpholine protons at δ 3.6–3.8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
